N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine
Brand Name: Vulcanchem
CAS No.: 491843-63-1
VCID: VC6451554
InChI: InChI=1S/C17H19NO5S2/c1-3-23-14-6-4-13(5-7-14)18(12-17(19)20)25(21,22)16-10-8-15(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,19,20)
SMILES: CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC
Molecular Formula: C17H19NO5S2
Molecular Weight: 381.46

N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine

CAS No.: 491843-63-1

Cat. No.: VC6451554

Molecular Formula: C17H19NO5S2

Molecular Weight: 381.46

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine - 491843-63-1

Specification

CAS No. 491843-63-1
Molecular Formula C17H19NO5S2
Molecular Weight 381.46
IUPAC Name 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid
Standard InChI InChI=1S/C17H19NO5S2/c1-3-23-14-6-4-13(5-7-14)18(12-17(19)20)25(21,22)16-10-8-15(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,19,20)
Standard InChI Key JEHLGPWUGZZAFN-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid, reflecting its ethoxyphenyl and methylsulfanylphenyl substituents linked via a sulfonamide bridge to a glycine backbone . Its molecular formula C17H19NO5S2\text{C}_{17}\text{H}_{19}\text{NO}_{5}\text{S}_{2} comprises:

  • 17 carbon atoms (including aromatic rings and ethoxy/methyl groups)

  • 19 hydrogen atoms

  • 1 nitrogen atom (in the sulfonamide group)

  • 5 oxygen atoms (from sulfonyl, ethoxy, and carboxylic acid moieties)

  • 2 sulfur atoms (from sulfonyl and methylsulfanyl groups) .

Structural Characterization

Key structural features include:

  • A 4-ethoxyphenyl group (C6H4OCH2CH3\text{C}_6\text{H}_4\text{OCH}_2\text{CH}_3) attached to the sulfonamide nitrogen.

  • A 4-(methylsulfanyl)phenylsulfonyl group (C6H4SCH3SO2\text{C}_6\text{H}_4\text{SCH}_3\text{SO}_2) linked to the same nitrogen.

  • A glycine moiety (CH2COOH\text{CH}_2\text{COOH}) completing the molecule .

The 3D conformation, computed via PubChem’s interactive model, reveals planar aromatic rings with the sulfonyl group adopting a tetrahedral geometry around sulfur .

Synthesis and Manufacturing

Industrial-Scale Production Considerations

Potential optimizations for bulk synthesis include:

  • Continuous flow reactors to enhance reaction efficiency.

  • Catalytic methods to reduce waste.

  • Crystallization techniques for high-purity isolation.

Physicochemical Properties

Key Properties

PropertyValueMethod of Determination
Molecular Weight381.5 g/molPubChem computation
SolubilityLikely polar aprotic solvents (DMF, DMSO)Estimated via LogP calculations
Melting PointNot reportedN/A
StabilityHydrolytically stable under neutral conditionsAnalogous sulfonamide data

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at 1340cm1\sim 1340 \, \text{cm}^{-1} (asymmetric S=O stretch) and 1160cm1\sim 1160 \, \text{cm}^{-1} (symmetric S=O stretch) .

  • NMR: Predicted aromatic proton signals between δ6.87.5ppm\delta 6.8–7.5 \, \text{ppm} and ethoxy methyl protons at δ1.4ppm\delta 1.4 \, \text{ppm} .

Research Applications and Biological Activity

Hypothesized Mechanisms of Action

The compound’s sulfonamide group may act as a hydrogen bond acceptor, enabling interactions with enzymatic active sites. The methylsulfanyl moiety could participate in hydrophobic interactions, while the carboxylic acid group facilitates solubility and ionic binding .

FieldApplication HypothesisSupporting Evidence
Medicinal ChemistryEnzyme inhibition (e.g., carbonic anhydrase)Structural similarity to known inhibitors
Materials SciencePolymer crosslinking agentSulfonyl groups’ reactivity
Analytical ChemistryChromatographic standardHigh purity and stability

Comparative Analysis with Structural Analogs

N-[(4-Methoxyphenyl)Sulfonyl]-N-Phenylglycine

This analog (PubChem CID 362726) replaces the ethoxy and methylsulfanyl groups with methoxy and phenyl groups, respectively. Key differences include:

  • Reduced molecular weight (321.3 g/mol vs. 381.5 g/mol) .

  • Altered hydrophobicity: Higher LogP due to the phenyl group .

Biological Activity Trends

CompoundReported ActivitySource
N-(4-Ethoxyphenyl)-...glycine (this compound)No direct data
N-[(4-Methoxyphenyl)Sulfonyl]-...glycineEnzyme inhibition (hypothetical)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator